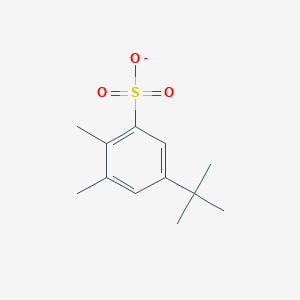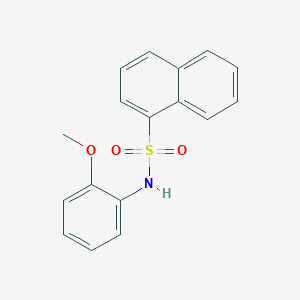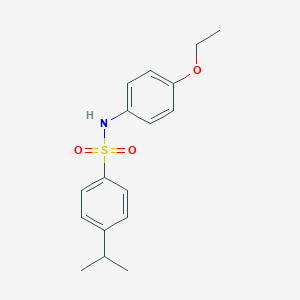
2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as BISA, is a compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzisoxazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been shown to have potential as a modulator of the immune system, particularly in the context of cancer therapy.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell proliferation, and the modulation of the immune system. It has also been shown to have potential as a treatment for various inflammatory disorders.
実験室実験の利点と制限
One of the advantages of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is that it has been extensively studied in the laboratory and has been shown to have potential therapeutic applications in a variety of scientific research fields. However, one limitation of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
将来の方向性
There are many potential future directions for the study of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide. One possible direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted therapies based on its effects. Another possible direction is the development of new synthetic methods for 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide, which could make it more accessible for use in scientific research. Additionally, the potential therapeutic applications of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide in the treatment of various neurological and inflammatory disorders, as well as in cancer therapy, warrant further investigation.
合成法
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide can be achieved through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,4-dimethoxybenzaldoxime. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form the final product, 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide.
科学的研究の応用
2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research fields, including neuroscience, cancer research, and medicinal chemistry. In neuroscience, 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have potential as a chemotherapeutic agent for the treatment of various types of cancer.
特性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
2-(1,2-benzoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-21-15-8-7-11(9-16(15)22-2)18-17(20)10-13-12-5-3-4-6-14(12)23-19-13/h3-9H,10H2,1-2H3,(H,18,20) |
InChIキー |
GLGNJSRFIZTJNO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Hydroxyethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B229829.png)


![2-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229835.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229837.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)

![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)



![N-[(4-methoxyphenyl)sulfonyl]tryptophan](/img/structure/B229855.png)

